![molecular formula C42H83NO3 B15073904 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B15073904.png)
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a complex organic compound with significant importance in various scientific fields. It is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane. Ceramides play a crucial role in maintaining the skin’s barrier function and retaining moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide typically involves the reaction of sphingosine with a fatty acid. The process includes:
Condensation Reaction: Sphingosine reacts with a fatty acid chloride in the presence of a base such as pyridine to form the ceramide.
Hydrolysis: The intermediate product undergoes hydrolysis to yield the final ceramide compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:
Bulk Condensation: Large quantities of sphingosine and fatty acid chloride are reacted in industrial reactors.
Purification: The product is purified using techniques such as column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the octadecene chain can be reduced to form a saturated compound.
Substitution: The amide group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated ceramides.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Plays a role in cell membrane structure and function studies.
Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products.
Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The compound exerts its effects primarily through its role in the cell membrane. It interacts with other lipids and proteins to maintain the integrity and functionality of the membrane. The molecular targets include:
Lipid Rafts: It helps in the formation and stabilization of lipid rafts, which are microdomains in the cell membrane.
Signaling Pathways: Involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
- N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide
Uniqueness
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is unique due to its specific structure, which includes a long tetracosanamide chain. This structure imparts distinct physical and chemical properties, making it particularly effective in maintaining skin barrier function and hydration.
Properties
Molecular Formula |
C42H83NO3 |
|---|---|
Molecular Weight |
650.1 g/mol |
IUPAC Name |
N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m1/s1 |
InChI Key |
ZJVVOYPTFQEGPH-GLIYQNSVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[[2-[benzyl(methyl)amino]-2-oxoethyl]-cyanoamino]carbamate](/img/structure/B15073825.png)
![3-(2-Chloro-5-fluoro-4-pyrimidinyl)-1-[(4-methylphenyl)sulfonyl]-7-nitro-1H-indole](/img/structure/B15073827.png)
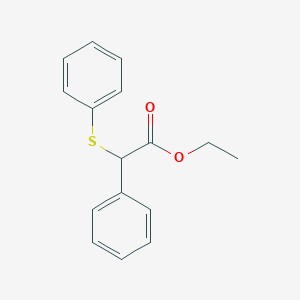

![(2S,4R)-N-[(1R,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide](/img/structure/B15073846.png)
![(2S)-2-hydroxy-2-[2-(4-iodophenyl)ethyl]butanedioic acid](/img/structure/B15073847.png)

![(2R)-N-[(2R,3S)-4-[(3R,4aR,8aR)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B15073855.png)

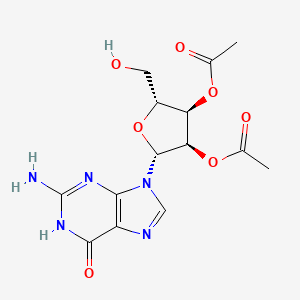
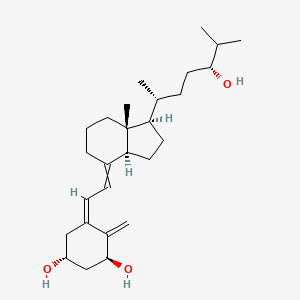
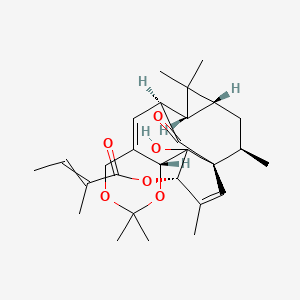
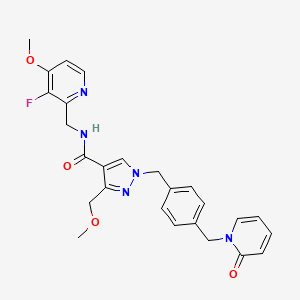
![(3S)-1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine;trihydrochloride](/img/structure/B15073903.png)
